3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H18FN3O and its molecular weight is 203.26 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosinase, a type 3 copper-containing enzyme involved in melanogenesis . The nature of these interactions often involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert antimelanogenic effects on B16F10 cells without causing cytotoxicity . This indicates its potential use in treatments for hyperpigmentation disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing the conversion of mono- or di-phenolic compounds to melanin . This inhibition can lead to reduced melanin production, making it a potential candidate for skin-whitening agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable under various conditions, but its activity can degrade over extended periods. Long-term effects on cellular function have been observed, with continuous exposure leading to sustained inhibition of melanogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant adverse effects. At higher doses, toxic effects such as cytotoxicity and disruption of normal cellular functions have been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) has been identified as a key transporter for this compound, facilitating its uptake into cells . This transporter-mediated distribution ensures that the compound reaches its target sites effectively.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy .
Properties
IUPAC Name |
3-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAYGPZWNCYYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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